

Isoguanine's function in expanded genetic alphabets like hachimoji DNA.

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Compound Name: *Isoguanine*

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The Role of Isoguanine in Hachimoji DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Blueprint of Life

The central dogma of molecular biology has long been dictated by a four-letter genetic alphabet (A, T, C, and G). However, the field of synthetic biology has pushed these boundaries, leading to the development of expanded genetic alphabets. Among the most significant of these is the hachimoji DNA system, which doubles the information density of natural DNA by incorporating four additional, unnatural nucleotides to create an eight-letter alphabet.^{[1][2]} This technical guide provides an in-depth exploration of the function of one of these key unnatural bases, **isoguanine** (designated as B in the hachimoji system), within the context of hachimoji DNA.

Isoguanine, an isomer of guanine, plays a crucial role in the stability and function of the hachimoji system.^[3] In hachimoji DNA, **isoguanine** pairs with 1-methylcytosine (S), while in the corresponding RNA system, it pairs with isocytosine.^{[3][4]} This expanded pairing capability, along with the other unnatural base pairs (P with Z), allows for a stable and functional eight-letter genetic system that can be replicated and transcribed. This guide will delve into the thermodynamic principles governing **isoguanine**'s interactions, detailed experimental protocols for its incorporation, and its role in the groundbreaking applications of hachimoji DNA.

Thermodynamics of Hachimoji DNA: The Quantitative Basis of Stability

The stability and predictability of duplex formation are fundamental requirements for any genetic system. Hachimoji DNA meets this requirement, exhibiting predictable thermodynamic stability that allows for the design of complex structures with high confidence. The thermodynamic parameters for hachimoji DNA have been determined experimentally by melting temperature (T_m) analysis of 94 different hachimoji duplexes. The resulting nearest-neighbor parameters allow for the accurate prediction of the free energy change (ΔG°_{37}) and melting temperature of any hachimoji DNA duplex. On average, the melting temperature can be predicted to within 2.1°C, and the free-energy change to within 0.39 kcal/mol.

The following tables summarize the nearest-neighbor thermodynamic parameters for hachimoji DNA, including those for **isoguanine** (B) containing pairs.

Table 1: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA Duplexes (ΔH° in kcal/mol)

5'-NN- 3'/3'- NN-5'	A/T	T/A	C/G	G/C	S/B	B/S	Z/P	P/Z
A/T	-7.6	-7.2	-8.5	-8.4	-7.8	-8.2	-7.8	-7.6
T/A	-7.2	-7.6	-8.2	-8.5	-7.6	-7.8	-7.2	-7.8
C/G	-8.4	-8.2	-10.6	-11.0	-9.8	-10.2	-9.4	-9.8
G/C	-8.5	-8.4	-11.0	-10.6	-10.2	-9.8	-9.8	-9.4
S/B	-8.2	-7.8	-10.2	-9.8	-9.1	-9.4	-8.8	-9.1
B/S	-7.8	-7.6	-9.8	-10.2	-9.4	-9.1	-9.1	-8.8
Z/P	-7.6	-7.2	-9.8	-9.4	-9.1	-8.8	-8.4	-8.5
P/Z	-7.8	-7.8	-9.4	-9.8	-8.8	-9.1	-8.5	-8.4

Table 2: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA Duplexes (ΔS° in cal/mol·K)

5'-NN- 3'/3'- NN-5'	A/T	T/A	C/G	G/C	S/B	B/S	Z/P	P/Z
A/T	-21.3	-20.4	-22.4	-22.2	-21.0	-22.7	-21.0	-20.4
T/A	-20.4	-21.3	-22.7	-22.4	-21.3	-21.0	-20.4	-21.0
C/G	-22.2	-22.7	-27.2	-26.7	-25.5	-26.2	-24.4	-25.5
G/C	-22.4	-22.2	-26.7	-27.2	-26.2	-25.5	-25.5	-24.4
S/B	-22.7	-21.3	-26.2	-25.5	-24.2	-24.9	-23.5	-24.2
B/S	-21.0	-21.3	-25.5	-26.2	-24.9	-24.2	-24.2	-23.5
Z/P	-20.4	-20.4	-25.5	-24.4	-24.2	-23.5	-22.4	-22.4
P/Z	-21.0	-21.0	-24.4	-25.5	-23.5	-24.2	-22.4	-22.4

Table 3: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA Duplexes (ΔG°_{37} in kcal/mol)

5'-NN- 3'/3'- NN-5'	A/T	T/A	C/G	G/C	S/B	B/S	Z/P	P/Z
A/T	-0.88	-0.93	-1.33	-1.44	-1.10	-1.18	-1.10	-0.88
T/A	-0.93	-0.88	-1.18	-1.33	-0.93	-1.10	-0.93	-1.10
C/G	-1.44	-1.18	-1.75	-2.17	-1.58	-1.88	-1.54	-1.58
G/C	-1.33	-1.44	-2.17	-1.75	-1.88	-1.58	-1.58	-1.54
S/B	-1.18	-0.93	-1.88	-1.58	-1.36	-1.52	-1.23	-1.36
B/S	-1.10	-0.93	-1.58	-1.88	-1.52	-1.36	-1.36	-1.23
Z/P	-0.88	-0.93	-1.58	-1.54	-1.36	-1.23	-1.28	-1.33
P/Z	-1.10	-1.10	-1.54	-1.58	-1.23	-1.36	-1.33	-1.28

Experimental Protocols

Synthesis of Isoguanine-Containing Oligonucleotides

The synthesis of hachimoji DNA, including oligonucleotides containing **isoguanine** (B), is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support.

The synthesis of the deoxyisoguanosine phosphoramidite building block is a critical first step. A common strategy involves the use of protecting groups to prevent unwanted side reactions during oligonucleotide synthesis. For **isoguanine**, the exocyclic amino group and the lactam function must be protected. The N2-isobutyryl group is a suitable protecting group for the exocyclic amine.

- Protection of Deoxyisoguanosine: Start with commercially available 2'-deoxyisoguanosine. Protect the exocyclic N2-amino group using isobutyric anhydride in the presence of a base such as pyridine.

- **5'-Hydroxyl Protection:** The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting the N2-protected deoxyisoguanosine with DMT-chloride in pyridine.
- **Phosphitylation:** The final step is the phosphitylation of the 3'-hydroxyl group. The 5'-DMT, N2-isobutyryl-deoxyisoguanosine is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite monomer.
- **Purification:** The product is purified by silica gel column chromatography.

Automated DNA synthesizers are used for the solid-phase synthesis of oligonucleotides. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

- **Support Preparation:** The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
- **Detritylation:** The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.
- **Coupling:** The next phosphoramidite in the sequence (e.g., the **isoguanine** phosphoramidite) is activated with a catalyst, such as 1H-tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
- **Capping:** To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked (capped) by acetylation using a mixture of acetic anhydride and N-methylimidazole.
- **Oxidation:** The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.
- **Cycle Repetition:** These four steps are repeated for each subsequent nucleotide in the desired sequence.

- **Cleavage and Deprotection:** After the final cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide. This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., isobutryl group from **isoguanine**).
- **Purification:** The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

In Vitro Replication and Transcription of Hachimoji DNA

A key feature of hachimoji DNA is its ability to be enzymatically processed. This allows for the amplification of hachimoji DNA sequences and their transcription into RNA.

Polymerase Chain Reaction (PCR) can be used to amplify hachimoji DNA sequences. This requires a thermostable DNA polymerase capable of recognizing and incorporating the unnatural nucleotides. While standard polymerases may have some limited activity, engineered polymerases often provide higher fidelity and efficiency.

- **Reaction Mixture:**
 - Hachimoji DNA template
 - Forward and reverse primers
 - dNTPs (dATP, dTTP, dCTP, dGTP)
 - Unnatural dNTPs (dBTP, dSTP, dPTP, dZTP)
 - Thermostable DNA polymerase (e.g., a modified Taq polymerase)
 - PCR buffer with $MgCl_2$
 - Nuclease-free water
- **Thermocycling Conditions:**
 - Initial Denaturation: 95°C for 2-5 minutes.

- Cycling (30-40 cycles):
 - Denaturation: 95°C for 30 seconds.
 - Annealing: 55-65°C for 30 seconds (optimize based on primer T_m).
 - Extension: 72°C for 1 minute per kilobase of product length.
- Final Extension: 72°C for 5-10 minutes.
- Analysis: The PCR product can be analyzed by agarose gel electrophoresis.

Hachimoji DNA can be transcribed into hachimoji RNA using a modified T7 RNA polymerase. A specific variant, named "FAL" (containing Y639F, H784A, and P266L mutations), has been shown to be particularly effective at incorporating all eight nucleotides.

- Reaction Mixture:
 - Linearized hachimoji DNA template containing a T7 promoter.
 - NTPs (ATP, UTP, CTP, GTP)
 - Unnatural NTPs (rBTP, rSTP, rPTP, rZTP)
 - FAL T7 RNA Polymerase
 - Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine)
 - RNase inhibitor
 - Nuclease-free water
- Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
- DNase Treatment: To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
- Purification: The transcribed hachimoji RNA can be purified using methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using commercial RNA

purification kits. The purity and integrity of the RNA can be assessed by denaturing PAGE.

Visualizing Hachimoji DNA Workflows

The unique properties of hachimoji DNA open up new possibilities in various applications, from data storage to diagnostics and directed evolution. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these experimental workflows.

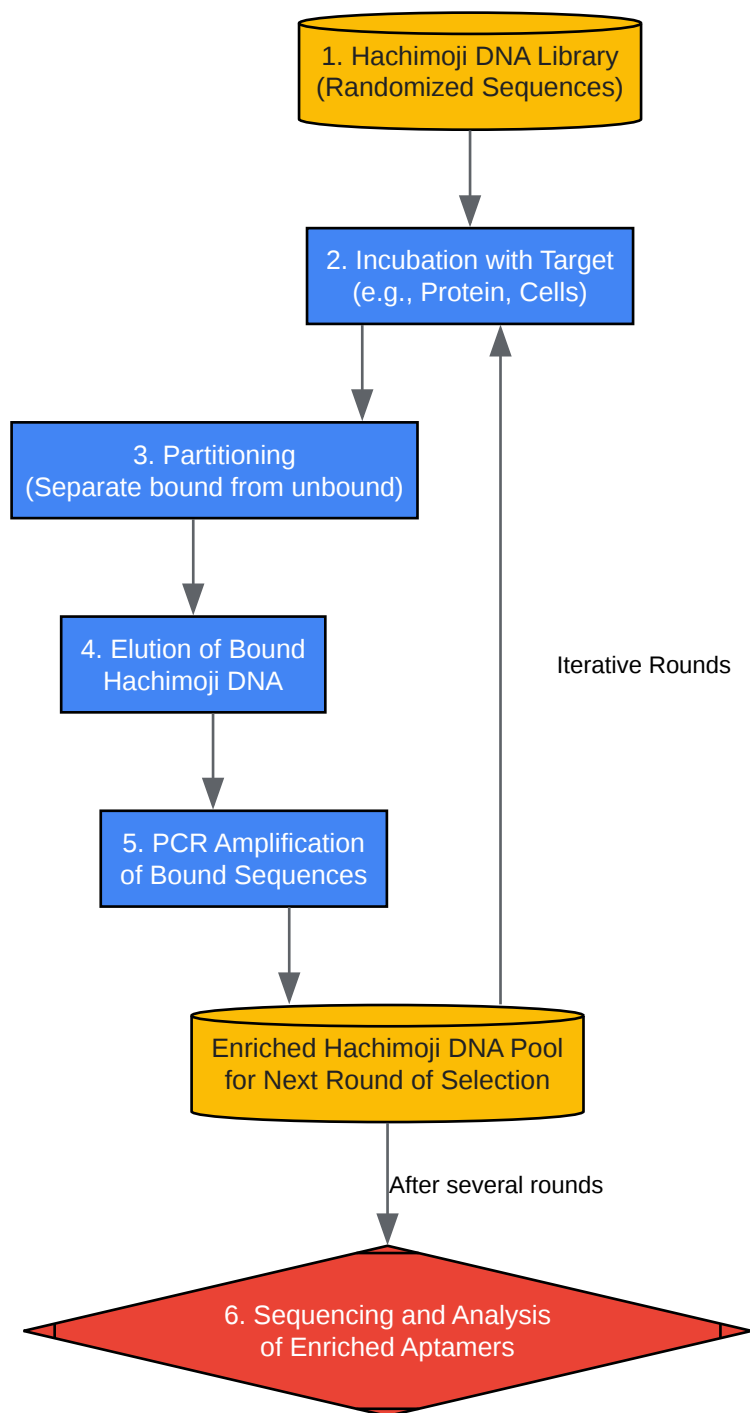


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Caption: Workflow for the solid-phase synthesis of **isoguanine**-containing hachimoji DNA.

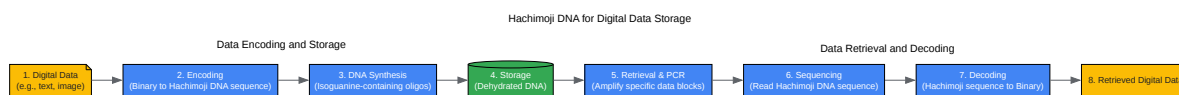
Hachimoji DNA Aptamer Selection (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)



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Caption: Workflow for the selection of hachimoji DNA aptamers using SELEX.



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Caption: Workflow for digital data storage and retrieval using hachimoji DNA.

Conclusion: The Future of an Expanded Genetic Code

Isoguanine, as a key component of the hachimoji DNA system, represents a significant step forward in synthetic biology. Its ability to form a stable and specific base pair with 1-methylcytosine, governed by predictable thermodynamic principles, is fundamental to the integrity of this expanded genetic alphabet. The successful demonstration of both replication and transcription of **isoguanine**-containing hachimoji DNA opens the door to a wide range of applications. These include high-density data storage, the development of novel diagnostics and therapeutics through aptamer selection, and the creation of novel nanomaterials. The in-depth understanding of the chemistry and biology of **isoguanine** within the hachimoji framework, as outlined in this guide, provides a solid foundation for researchers and developers to harness the power of this expanded genetic system for transformative scientific and technological advancements.

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